(R)-Acalabrutinib

Chronic Lymphocytic Leukemia Phase III Clinical Trial Cardiovascular Safety

(R)-Acalabrutinib (CAS 1952316-43-6), also designated (R)-ACP-196, is the R-enantiomer of the FDA-approved Bruton tyrosine kinase (BTK) inhibitor acalabrutinib (ACP-196, marketed as Calquence). This small-molecule covalent inhibitor possesses a molecular formula of C26H23N7O2 and a molecular weight of 465.517 g/mol.

Molecular Formula C26H23N7O2
Molecular Weight 465.517
CAS No. 1952316-43-6
Cat. No. B2740804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Acalabrutinib
CAS1952316-43-6
Molecular FormulaC26H23N7O2
Molecular Weight465.517
Structural Identifiers
SMILESCC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5
InChIInChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1
InChIKeyWDENQIQQYWYTPO-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Acalabrutinib (CAS 1952316-43-6): BTK Inhibitor Enantiomer for Selectivity and Target Occupancy Research


(R)-Acalabrutinib (CAS 1952316-43-6), also designated (R)-ACP-196, is the R-enantiomer of the FDA-approved Bruton tyrosine kinase (BTK) inhibitor acalabrutinib (ACP-196, marketed as Calquence). This small-molecule covalent inhibitor possesses a molecular formula of C26H23N7O2 and a molecular weight of 465.517 g/mol [1]. The compound contains a reactive butynamide warhead that binds covalently to Cys481 in the BTK active site [2]. As a second-generation BTK inhibitor, (R)-acalabrutinib was designed to achieve improved kinase selectivity relative to first-generation agents, thereby limiting off-target inhibition of kinases implicated in adverse events [2].

Why (R)-Acalabrutinib Cannot Be Replaced by Ibrutinib or Zanubrutinib in Selective BTK Research


Covalent BTK inhibitors are not functionally interchangeable due to marked differences in kinase selectivity, off-target binding profiles, and resultant clinical safety outcomes. First-generation ibrutinib inhibits multiple off-target kinases including EGFR, ITK, and TEC family kinases, contributing to adverse events such as atrial fibrillation and bleeding [1]. (R)-Acalabrutinib, as a second-generation agent, demonstrates higher biochemical and cellular selectivity for BTK with significantly reduced inhibition of these off-target kinases [2]. Zanubrutinib, while also more selective than ibrutinib, exhibits greater potency and achieves more complete BTK occupancy [3]. These pharmacologic distinctions have translated into divergent clinical outcomes: head-to-head trials demonstrate that substituting ibrutinib with acalabrutinib reduces cardiovascular adverse events while maintaining noninferior progression-free survival [4].

Quantitative Evidence for (R)-Acalabrutinib Differentiation: Head-to-Head Efficacy, Safety, and Selectivity Comparisons


Noninferior Progression-Free Survival with Reduced Atrial Fibrillation: ELEVATE-RR Phase III Head-to-Head Trial

In the ELEVATE-RR randomized phase III trial (NCT02477696) comparing acalabrutinib versus ibrutinib in 533 previously treated high-risk CLL patients, acalabrutinib demonstrated noninferior progression-free survival with a significantly lower incidence of atrial fibrillation/atrial flutter [1].

Chronic Lymphocytic Leukemia Phase III Clinical Trial Cardiovascular Safety

Reduced Incidence of Atrial Fibrillation and Atrial Flutter: ELEVATE-RR Cardiovascular Safety Data

The ELEVATE-RR trial demonstrated a statistically significant reduction in all-grade atrial fibrillation/atrial flutter incidence with acalabrutinib compared to ibrutinib, a finding corroborated by real-world evidence showing 41% reduced risk of atrial fibrillation or flutter [1][2].

Cardio-Oncology Adverse Event Comparison BTK Inhibitor Safety

Higher and More Sustained BTK Target Occupancy at Therapeutic Dosing

Acalabrutinib achieves rapid, high, and sustained BTK target occupancy in humans. In healthy volunteers, a single 100 mg oral dose produced approximately 99% median BTK occupancy in peripheral B cells at both 3 and 12 hours post-dose, with occupancy remaining around 90% at 24 hours [1].

Target Engagement Pharmacodynamics BTK Occupancy

Superior In Vivo Potency: ED50 Comparison in Murine B-Cell Activation Model

In a murine B-cell activation model, oral administration of acalabrutinib demonstrated superior in vivo potency compared to ibrutinib, as measured by inhibition of anti-IgM-induced CD86 expression in CD19+ splenocytes [1].

In Vivo Pharmacology Murine Model Dose-Response

Minimal Off-Target Kinase Inhibition: EGFR, ITK, and TEC Family Kinases

Biochemical kinase profiling demonstrates that acalabrutinib possesses markedly higher selectivity for BTK compared to ibrutinib, with minimal or no inhibition of off-target kinases including EGFR, ITK, and TEC family kinases that are implicated in adverse events [1].

Kinase Selectivity Off-Target Profiling Mechanistic Toxicology

Recommended Application Scenarios for (R)-Acalabrutinib Based on Quantitative Differentiation Evidence


BTK Selectivity and Off-Target Kinase Profiling Studies

(R)-Acalabrutinib is optimally suited for kinase selectivity profiling experiments where discrimination between BTK-specific effects and off-target kinase inhibition is required. Based on biochemical evidence showing IC50 >1000 nM for EGFR, ITK, and TEC family kinases [1], this compound serves as a selective tool to interrogate BTK-dependent signaling pathways without confounding off-target effects. Researchers comparing BTK inhibitors in cellular assays can use (R)-acalabrutinib to establish BTK-specific phenotypes, with ibrutinib as a comparator for off-target contributions.

Cardiovascular Safety and Adverse Event Mechanism Research in B-Cell Malignancy Models

Investigators studying the mechanistic basis of BTK inhibitor-associated cardiovascular toxicity, particularly atrial fibrillation, should prioritize (R)-acalabrutinib. The ELEVATE-RR trial demonstrated a 6.6% absolute risk reduction in atrial fibrillation/flutter versus ibrutinib (9.4% vs 16.0%, P=0.02) [2]. This differential cardiac safety profile, corroborated by real-world data showing 41% reduced risk of atrial fibrillation [3], makes (R)-acalabrutinib a critical reference compound for studies dissecting on-target versus off-target contributions to cardiotoxicity.

Target Occupancy and Pharmacodynamic Modeling Studies

(R)-Acalabrutinib is appropriate for BTK target occupancy and pharmacodynamic duration-of-action studies. Human pharmacodynamic data demonstrating approximately 99% BTK occupancy at 3 and 12 hours post-dose and approximately 90% occupancy at 24 hours following a single 100 mg oral dose [1] provides a well-characterized benchmark for target engagement. The twice-daily dosing paradigm supported by these occupancy kinetics enables investigation of sustained versus intermittent BTK inhibition in preclinical disease models.

In Vivo Efficacy and Therapeutic Window Optimization in Murine B-Cell Models

For in vivo pharmacology studies in murine models of B-cell activation or B-cell malignancies, (R)-acalabrutinib offers superior potency with an ED50 of 0.34 mg/kg compared to 0.91 mg/kg for ibrutinib [1]. This 2.68-fold potency advantage allows researchers to achieve equivalent pharmacodynamic effects at lower doses, facilitating therapeutic window studies and combination therapy investigations where minimizing off-target contributions is essential.

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